3-Iodo-4-methylbenzonitrile
Description
Strategic Importance of Halogenated Benzonitriles as Synthetic Intermediates
Halogenated organic compounds are fundamental in organic synthesis, serving as versatile intermediates for creating more complex molecular structures. commonorganicchemistry.com The presence of a halogen atom on an aromatic ring, as seen in halogenated benzonitriles, significantly enhances the molecule's reactivity, making it a valuable precursor for a wide range of chemical transformations. commonorganicchemistry.com These compounds are crucial in the development of pharmaceuticals, agrochemicals, and advanced materials.
The introduction of a halogen can modify a molecule's physical properties, such as its boiling point and solubility, and can also influence its biological activity. commonorganicchemistry.com This is particularly important in drug discovery, where the precise placement of a halogen can lead to enhanced efficacy and better metabolic stability. vulcanchem.com The carbon-halogen bond is a key functional group that allows for a variety of subsequent reactions, including nucleophilic substitution and cross-coupling reactions.
Recent progress in C-H functionalization has highlighted the strategic role of directing groups, which can facilitate the selective introduction of halogens onto a molecule. This approach offers a highly efficient way to form carbon-halogen bonds with exceptional precision.
Current Landscape of Research Utilizing 3-Iodo-4-methylbenzonitrile
This compound is a valuable reagent in the synthesis of a variety of complex molecules. Its utility is demonstrated in several areas of chemical research, particularly in the construction of heterocyclic compounds and in the development of new therapeutic agents.
One notable application is in the synthesis of novel tetrazine compounds, which are used for in vivo imaging. Research has shown that this compound can be converted into 3-(3-Iodo-4-methylphenyl)-1,2,4,5-tetrazine. This intermediate is then used in bioorthogonal "click chemistry" reactions for pretargeted in vivo imaging, a technique that allows for the precise visualization of biological targets.
In the field of medicinal chemistry, this compound has been used as a starting material for the synthesis of 7-Phenyl- vulcanchem.combeilstein-journals.orgwikipedia.orgtriazolo[4,3-a]pyridin-3(2H)-one derivatives. These compounds have been investigated as potent inhibitors of p38 mitogen-activated protein kinases, which are involved in inflammatory responses.
The reactivity of the iodine atom in this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon bonds. wikipedia.orgnih.gov For instance, the Suzuki-Miyaura reaction allows for the coupling of this compound with various boronic acids to create biaryl compounds, which are common structural motifs in many biologically active molecules. nih.gov Similarly, the Sonogashira reaction enables the coupling of this compound with terminal alkynes to produce substituted alkynes, which are also important intermediates in organic synthesis. wikipedia.org
The synthesis of various heterocyclic compounds, which are central to many areas of chemistry, often relies on starting materials like this compound. sioc-journal.cnsioc-journal.cnrsc.orgmdpi.comchim.it The development of new methods for constructing these ring systems is an active area of research, with palladium-catalyzed reactions playing a significant role. sioc-journal.cnsioc-journal.cn
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆IN | nih.gov |
| Molecular Weight | 243.04 g/mol | nih.gov |
| Melting Point | 55-58 °C | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| CAS Number | 42872-79-7 | nih.gov |
Spectroscopic Data of a Related Compound: 4-Methylbenzonitrile
| Type | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.53 (d, J = 8 Hz, 2H), 7.27 (d, J = 8 Hz, 2H), 2.42 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 143.74, 132.02, 129.96, 119.16, 109.28, 21.82 |
| GC-MS (EI) | m/z 117 (100) [M]⁺, 116 (55.1), 90 (36.6), 63 (18.7) |
The spectroscopic data provided is for the related compound 4-Methylbenzonitrile as detailed in a study on nitrile synthesis. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-4-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXPQBKQVKASBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478155 | |
| Record name | 3-Iodo-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42872-79-7 | |
| Record name | 3-Iodo-4-methylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42872-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-4-methylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
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Sophisticated Synthetic Methodologies for 3 Iodo 4 Methylbenzonitrile
Regioselective Iodination Techniques
The introduction of an iodine atom at a specific position on the benzene (B151609) ring is a critical step in the synthesis of 3-Iodo-4-methylbenzonitrile. The starting material for this process is typically 4-methylbenzonitrile (p-tolunitrile). In this substrate, the methyl group is an activating ortho-, para-director, while the nitrile group is a deactivating meta-director. Both groups direct electrophilic substitution to the 3- and 5-positions, making regioselective iodination at the C-3 position a feasible but nuanced challenge.
Electrophilic Halogenation Protocols
Electrophilic aromatic substitution is a fundamental strategy for the direct iodination of the 4-methylbenzonitrile core. Various iodinating agents and catalytic systems have been developed to enhance the electrophilicity of iodine and control the reaction's outcome. Reagents such as N-Iodosuccinimide (NIS), elemental iodine (I₂), and iodine monochloride (ICl) are commonly employed. researchgate.netmsu.edu
The reaction often requires an acid catalyst to activate the iodinating agent. For instance, the combination of NIS with a Brønsted or Lewis acid can generate a potent electrophilic iodine species. Research has shown that using elemental iodine activated by an oxidizing agent like Selectfluor can effectively iodinate benzene derivatives bearing bulky alkyl groups. organic-chemistry.org Similarly, a disulfide-catalyzed electrophilic iodination using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) has been developed for electron-rich aromatic compounds. acs.org Given the reinforcing directing effects of the methyl and nitrile groups in p-tolunitrile, these methods can provide a direct route to the desired 3-iodo product, although potentially as a mixture with the 5-iodo isomer.
| Substrate | Iodinating Agent/System | Conditions | Key Finding | Reference |
|---|---|---|---|---|
| Aromatic Amines | KI, NaNO₂, p-TsOH | Acetonitrile, Room Temp. | Convenient one-step diazotization-iodination. | organic-chemistry.org |
| Aniline (B41778)/Phenol | I₂ | - | Highly activating groups allow iodination with elemental iodine. | msu.edu |
| Aryl Boronic Acids | N-Iodosuccinimide (NIS) | - | Provides iodo-arenes in good to excellent yields. | organic-chemistry.org |
| Electron-Rich Aromatics | DIH / Disulfide catalyst | Acetonitrile, mild conditions | Disulfide activates DIH via Lewis base catalysis. | acs.org |
Transition Metal-Catalyzed Halogen Exchange Strategies (e.g., Nickel-Catalyzed)
A powerful alternative to direct iodination is the transition metal-catalyzed halogen exchange, often referred to as the Finkelstein reaction for aryl halides. frontiersin.orgnih.gov This strategy involves the conversion of a more readily available aryl halide, such as 3-bromo-4-methylbenzonitrile (B1282943), into the corresponding aryl iodide. Nickel-based catalysts have emerged as particularly effective for this transformation. oup.com
The process typically involves reacting the aryl bromide or chloride with an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI), in the presence of a nickel catalyst and a suitable ligand. For example, systems like NiBr₂–Zn have been reported to catalyze the halogen exchange of aryl bromides with potassium iodide under mild conditions. oup.com A proposed mechanism for nickel-catalyzed carboiodination involves the oxidative addition of an aryl iodide to a Ni(I) species, generating a Ni(III) intermediate which can then undergo further reaction. rsc.org This methodology offers high selectivity as the position of the incoming iodine atom is predetermined by the position of the starting halogen.
| Starting Halide | Catalyst System | Iodide Source | Conditions | Significance | Reference |
|---|---|---|---|---|---|
| Aryl Bromides | NiBr₂–Zn | KI | Mild conditions | Facile synthesis of aryl iodides. | oup.com |
| Aryl Bromides | NiBr₂–PBu₃ | KI | Elevated temperatures | Effective for a range of substrates. | oup.com |
| Arenes (via thianthrenation) | NiCl₂·6H₂O / Zn | - | Mild conditions, ligand-free | Late-stage two-step halogenation method. | nih.gov |
Modern Approaches for Benzonitrile (B105546) Moiety Formation
The synthesis of the benzonitrile functional group is another cornerstone of forming this compound. Modern methods provide efficient pathways from various precursors, such as carboxylic acids, aldehydes, or aryl halides.
Conversion from Carboxylic Acid Derivatives (e.g., via Chlorosulphonyl Isocyanate)
A direct and effective method for converting an aromatic carboxylic acid into a nitrile involves the use of chlorosulphonyl isocyanate (CSI). google.com In this approach, the starting material would be 3-iodo-4-methylbenzoic acid. The reaction proceeds by treating the carboxylic acid with CSI in a suitable solvent like dichloromethane. This initially forms a mixed anhydride (B1165640) which subsequently eliminates sulfur trioxide and carbon dioxide to yield the nitrile. The process is often completed by adding a tertiary amine or a reagent like N,N-dimethylformamide (DMF) to facilitate the final decomposition step. google.comprepchem.com This method is valued for its mild conditions and high yields.
A typical procedure involves adding a solution of chlorosulphonyl isocyanate to a suspension of the corresponding benzoic acid in a solvent at reflux, followed by treatment with DMF. google.comprepchem.com
Nitrile Synthesis from Aldehydes (e.g., Hydroxylamine (B1172632) Hydrochloride mediated)
The conversion of aldehydes to nitriles is a common and highly efficient transformation, often accomplished in a one-pot reaction using hydroxylamine hydrochloride. orgchemres.orgasianpubs.org This method would start with 3-iodo-4-methylbenzaldehyde. The aldehyde first reacts with hydroxylamine hydrochloride to form an aldoxime intermediate. Subsequent dehydration of this aldoxime, promoted by a catalyst or dehydrating agent, yields the final nitrile product.
A wide array of catalysts has been reported for the dehydration step, including ferrous sulfate, asianpubs.orgscribd.com ferric hydrogen sulfate, orgchemres.org and various solid-supported reagents, which can be employed under thermal or microwave conditions. asianpubs.orgarkat-usa.org These methods are advantageous due to the ready availability of starting materials and the avoidance of highly toxic cyanide reagents.
| Aldehyde Type | Catalyst/Conditions | Yield | Key Feature | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes | Anhydrous Ferrous Sulphate / DMF, reflux | 90-95% | Inexpensive and environmentally friendly catalyst. | asianpubs.orgscribd.com |
| Various Aldehydes | Ferric Hydrogen Sulfate / DMF, 120 °C | Good to Excellent | Heterogeneous, efficient, and recyclable catalyst. | orgchemres.org |
| Aromatic Aldehydes | Na₂SO₄ / Microwave | up to 85% | Rapid, facile, dry media synthesis. | asianpubs.org |
| Aromatic/Aliphatic Aldehydes | Red Mud / Microwave | Good to High | Environmentally benign methodology using an industrial by-product. | arkat-usa.org |
Cyanation of Aryl Halides (e.g., Copper-Catalyzed)
The introduction of a cyano group via the substitution of a halogen on the aromatic ring is a classic and robust strategy. The two primary approaches are the Rosenmund-von Braun reaction and the Sandmeyer reaction.
The Rosenmund-von Braun reaction involves the cyanation of an aryl halide with a copper(I) cyanide (CuCN) source. organic-chemistry.org Modern protocols often use catalytic amounts of a copper salt (e.g., CuI) with various cyanide sources, such as sodium nitroprusside or acetone (B3395972) cyanohydrin, which can offer milder reaction conditions and broader functional group tolerance compared to traditional methods. arkat-usa.orgexlibrisgroup.comnih.gov For the synthesis of this compound, this could involve the cyanation of a dihalo-precursor like 1-bromo-3-iodo-4-methylbenzene.
Alternatively, the Sandmeyer reaction provides a powerful route from an aromatic amine. wikipedia.orgorganic-chemistry.org This process would begin with 3-iodo-4-methylaniline. The amine is first converted to an aryl diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). mnstate.edu The subsequent addition of a copper(I) cyanide solution displaces the diazonium group, yielding the desired this compound. wikipedia.org The Sandmeyer reaction is a cornerstone of aromatic chemistry because it allows for substitution patterns that are not accessible through direct electrophilic substitution. organic-chemistry.org
| Aryl Halide | Cyanide Source | Catalyst/Ligand | Key Advantage | Reference |
|---|---|---|---|---|
| Aryl Iodides & Bromides | Na₂[Fe(CN)₅NO]·2H₂O | CuI / PEG-400 | High activity of the cyanation reagent. | arkat-usa.org |
| Aryl Iodides & Bromides | Acetone cyanohydrin | CuI / Chelating Ligands | Mild conditions (110 °C) and broad functional group tolerance. | exlibrisgroup.comnih.gov |
| Aryl Iodides | α-cyanoacetates | Cu(I) catalyst | Nontoxic and easy-to-handle CN source via C-CN bond cleavage. | rsc.org |
| Aryl Diazonium Salts (from anilines) | CuCN | - (Sandmeyer Reaction) | Versatile method for unique substitution patterns. | wikipedia.org |
Innovative Synthetic Pathways for Substituted this compound Analogs (e.g., 2-Fluoro-3-iodo-4-methylbenzonitrile)
The synthesis of polysubstituted benzonitrile analogs, such as 2-fluoro-3-iodo-4-methylbenzonitrile (B2715700), requires a multi-step approach that carefully orchestrates the introduction of each functional group onto the aromatic ring. The synthetic strategy often relies on a combination of classical reactions and modern catalytic methods to achieve the desired regioselectivity and yield.
A plausible and innovative pathway for the synthesis of 2-fluoro-3-iodo-4-methylbenzonitrile would likely commence with a commercially available, appropriately substituted toluene (B28343) derivative. The synthesis can be envisioned through sequential halogenation and cyanation steps. For instance, starting with a fluorinated and methylated aniline precursor, a Sandmeyer-type reaction can be employed to introduce the iodo and cyano functionalities.
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl diazonium salt, derived from an aniline, into a wide array of functional groups, including halogens and nitriles. lkouniv.ac.indcu.ie The replacement of the diazo group with iodine is typically achieved by treating the diazonium salt solution with potassium iodide. lkouniv.ac.in
An alternative approach involves the strategic use of palladium-catalyzed cross-coupling reactions. For example, a bromo- or iodo-substituted fluorotoluene can undergo cyanation using a cyanide source like zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst, such as Pd(PPh₃)₄. This method offers high efficiency and functional group tolerance. The synthesis of 2-fluoro-4-methylbenzonitrile (B33328) from 4-bromo-3-fluorotoluene (B33196) exemplifies this approach.
Furthermore, the introduction of a fluorine atom can be accomplished via the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. lkouniv.ac.in The synthesis of 3-fluoro-4-iodo-5-methylbenzonitrile (B13660146) has been proposed to involve sequential halogenation steps, including electrophilic fluorination and directed iodination using reagents like N-iodosuccinimide (NIS). vulcanchem.com
A representative, albeit generalized, synthetic sequence for a substituted analog is outlined below:
Table 1: Proposed Synthetic Scheme for a Substituted Analog
| Step | Reaction Type | Starting Material | Key Reagents | Product |
| 1 | Nitration | 4-Methylbenzonitrile | HNO₃, H₂SO₄ | 4-Methyl-3-nitrobenzonitrile |
| 2 | Reduction | 4-Methyl-3-nitrobenzonitrile | Fe, HCl or H₂, Pd/C | 3-Amino-4-methylbenzonitrile |
| 3 | Diazotization & Iodination (Sandmeyer) | 3-Amino-4-methylbenzonitrile | NaNO₂, HCl, KI | This compound |
| 4 | Further Substitution (e.g., Fluorination) | Substituted Benzonitrile | Electrophilic Fluorinating Agent | Final Substituted Analog |
This modular approach allows for the synthesis of a diverse library of substituted this compound analogs by varying the starting materials and the sequence of functional group introduction.
Sustainable and Green Chemical Syntheses of this compound
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance safety and efficiency. The synthesis of this compound can be made more sustainable by adopting several innovative strategies.
Ionic Liquids as Recyclable Media:
Ionic liquids (ILs) have emerged as promising green solvents and catalysts due to their negligible vapor pressure, high thermal stability, and recyclability. rsc.orgresearchgate.netresearchgate.net In the context of benzonitrile synthesis, ILs can replace volatile and often corrosive traditional solvents. For instance, the conversion of aldehydes to nitriles can be efficiently carried out in an ionic liquid medium, which can often be recovered and reused. rsc.org The application of ILs can be extended to the Sandmeyer reaction for the synthesis of this compound, potentially leading to cleaner reaction profiles and simplified product isolation.
Microwave-Assisted Synthesis:
Microwave irradiation has been demonstrated to significantly accelerate a wide range of organic reactions, leading to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating methods. rsc.orgcem.com The synthesis of halogenated benzonitriles and their precursors can benefit from this technology. eurjchem.com A microwave-assisted Sandmeyer reaction or a microwave-promoted palladium-catalyzed cyanation could be employed for a more rapid and energy-efficient synthesis of this compound.
Table 2: Comparison of Conventional vs. Green Synthetic Approaches
| Feature | Conventional Method | Green Alternative | Benefit |
| Solvent | Volatile Organic Compounds (VOCs) | Ionic Liquids, Water | Reduced pollution, recyclability, improved safety |
| Energy Source | Conventional Heating (Oil Bath) | Microwave Irradiation | Faster reaction times, lower energy consumption |
| Catalyst | Stoichiometric and often toxic reagents | Recyclable catalysts, biocatalysts | Reduced waste, lower environmental impact |
| Reaction Conditions | Often harsh (strong acids, high temperatures) | Milder conditions, ambient temperature | Increased safety, higher selectivity |
Catalyst-Free and Solvent-Free Approaches:
Mechanochemical methods, such as ball milling, offer a solvent-free approach to synthesis by using mechanical energy to drive reactions. lkouniv.ac.in This technique has been applied to the synthesis of various heterocyclic compounds and could potentially be adapted for steps in the synthesis of this compound, thereby eliminating the need for solvents altogether. Furthermore, the development of catalyst-free reactions, or those using benign and abundant catalysts like iodine for the oxidative conversion of aldehydes to nitriles, represents another avenue for greening the synthesis of benzonitrile derivatives. mdpi.com
By integrating these sustainable methodologies, the synthesis of this compound and its analogs can be achieved in a more environmentally responsible and economically viable manner.
Elucidation of Chemical Reactivity and Advanced Transformations of 3 Iodo 4 Methylbenzonitrile
Nucleophilic Substitution Reactions at the Aromatic Iodine Center
The iodine atom on the aromatic ring of 3-Iodo-4-methylbenzonitrile is a site for nucleophilic aromatic substitution (SNAAr) reactions. These reactions involve the replacement of the iodine atom by a nucleophile.
Nucleophilic aromatic substitution reactions are a fundamental class of reactions for functionalizing aromatic compounds. diva-portal.org The generally accepted mechanism for many SNAr reactions is a two-step addition-elimination process involving a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. diva-portal.orgnih.gov For a reaction to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups. nih.gov
In some cases, nucleophilic aromatic substitutions may proceed through a concerted mechanism (cSNAr), where bond formation and bond cleavage occur in a single step, rather than the classical two-step mechanism. nih.gov This pathway does not necessarily require strong activation of the aromatic ring by electron-withdrawing groups. nih.gov
Regiochemical control, which dictates the position of the incoming nucleophile, is a critical aspect of these reactions. In substituted benzynes, for instance, the addition of a nucleophile can lead to a mixture of products. researchgate.net The regioselectivity is influenced by the electronic effects of the substituents already present on the ring.
A study on the SNAr coupling reaction between this compound and 2-fluoropyridine (B1216828) was conducted to create a specific benzylpyridine precursor. nih.gov However, this reaction resulted in a low yield of 30%, with a significant amount of self-condensation byproducts. nih.gov Switching to 2-chloropyridine (B119429) as the reaction partner led to only trace amounts of the desired product. nih.gov
The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, crucial for the preparation of pharmaceuticals and other fine chemicals. rsc.org Copper-catalyzed cross-coupling reactions are a powerful tool for creating these bonds. nih.gov The Ullmann condensation, for example, is a classic method for forming C-O and C-N bonds. mdpi.com
Recent advancements have focused on developing more efficient and environmentally friendly catalytic systems. rsc.orgmdpi.comrsc.org These include the use of iron catalysts, which are attractive due to their low cost and low toxicity. rsc.org Visible-light-mediated photoredox catalysis has also emerged as a powerful technique for forming carbon-heteroatom bonds under redox-neutral conditions. rsc.org
In the context of this compound, the iodine atom can be substituted by various heteroatom nucleophiles. For instance, the coupling of aryl halides with nitrogen-containing compounds like indoles and carbazoles can be achieved using a CuI catalyst, leading to the formation of N-aryl products in excellent yields. mdpi.com
Table 1: Examples of Nucleophilic Substitution Reactions
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
|---|---|---|---|
| This compound | 2-Fluoropyridine | Not specified | Benzylpyridine |
| This compound | Indole | CuI | N-Aryl Indole |
Mechanistic Studies and Regiochemical Control
Transformations of the Nitrile Functional Group
The nitrile group (-C≡N) of this compound is a versatile functional group that can undergo a variety of transformations, including hydrolysis and reduction.
The hydrolysis of nitriles is a common method for the synthesis of carboxylic acids and amides. lumenlearning.com The reaction proceeds through the formation of an amide intermediate, which can sometimes be isolated under milder conditions. chemistrysteps.com The complete hydrolysis to a carboxylic acid typically requires harsher conditions, such as heating in the presence of strong acid or base. chemistrysteps.com The difficulty in stopping the reaction at the amide stage is because amides are often more readily hydrolyzed than the starting nitrile under the same conditions. chemistrysteps.com
However, methods have been developed to selectively hydrolyze nitriles to amides. For example, using tert-butanol (B103910) as a solvent can help to stop the reaction at the amide. chemistrysteps.com Another approach involves the use of a TFA or AcOH−H2SO4 acid mixture for an indirect hydration of the nitrile to the amide. chemistrysteps.com More recently, an efficient InCl3-catalyzed hydration of nitriles to amides has been developed using acetaldoxime (B92144) as a water surrogate. researchgate.net
Once the carboxylic acid is formed, it can be further derivatized to esters through esterification with an alcohol in the presence of an acid catalyst.
The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). mdpi.com This transformation is a valuable synthetic route for introducing an aminomethyl group. For example, 2-amino-5-methylbenzonitrile (B1267719) can be reduced with LiAlH₄ in tetrahydrofuran (B95107) (THF) to yield the corresponding amine. mdpi.com
The reduction of nitriles can also lead to the formation of imines as intermediates, although these are typically further reduced to amines under the reaction conditions.
Hydrolysis and Derivatization to Amides, Esters, and Acids
Reactivity at the Methyl Group: Side-Chain Functionalization (e.g., Bromination)
The methyl group attached to the aromatic ring of this compound can also be a site for chemical modification, most notably through halogenation reactions.
Side-chain bromination of alkylbenzenes is a common transformation that can be achieved using reagents like N-bromosuccinimide (NBS), often in the presence of a radical initiator such as benzoyl peroxide. google.com This reaction allows for the introduction of a bromine atom onto the methyl group, converting it to a bromomethyl group. This functionalized side chain can then participate in a variety of subsequent reactions.
For instance, a synthetic method for 2-methoxy-4-cyanobenzaldehyde involves the bromination of the methyl group of 3-methoxy-4-methylbenzonitrile (B1590838) using NBS to form 3-methoxy-4-dibromomethylbenzonitrile, which is then hydrolyzed to the target aldehyde. google.com
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| 2-amino-5-methylbenzonitrile |
| 2-chloropyridine |
| 2-fluoropyridine |
| 2-methoxy-4-cyanobenzaldehyde |
| This compound |
| 3-methoxy-4-dibromomethylbenzonitrile |
| 3-methoxy-4-methylbenzonitrile |
| Acetic acid |
| Acetone (B3395972) |
| Alcohol |
| Aldehyde |
| Alkylbenzene |
| Amide |
| Amine |
| Benzoyl peroxide |
| Bromine |
| Bromoalkane |
| Bromoethane |
| Bromoform |
| Carboxylic acid |
| Chloroalkane |
| Chloroaniline |
| Chloroform |
| Dichloromethane |
| Ester |
| Ethanol |
| Ethyl acetate |
| Fluoroalkane |
| Fluoroaniline |
| Halogenoalkane |
| Hexane |
| Hydrobromic acid |
| Hypophosphorous acid |
| Imine |
| Indole |
| Iodoalkane |
| Iodomethane |
| Ketone |
| Lithium aluminum hydride |
| Methanol |
| Methoxy |
| Methylamine |
| N-bromosuccinimide |
| Nitrile |
| Nitro |
| Nitroaniline |
| Nitroarene |
| Nitrobenzene |
| Nitrosoarene |
| Phenol |
| Phenylacetonitrile |
| Piperidine |
| Potassium cyanide |
| Pyridine (B92270) |
| Sodium cyanide |
| Sodium nitrite |
| Sulfuric acid |
| tert-Butanol |
| Tetrachloromethane |
| Tetrahydrofuran |
| Toluene (B28343) |
| Trifluoroacetic acid |
| Trifluoroethanol |
| Trifluoromethanesulfonic acid |
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The presence of an iodine atom on the aromatic ring of this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures. libretexts.orgiglobaljournal.comnih.goveie.grmdpi.com The primary types of cross-coupling reactions involving this compound are the Suzuki, Sonogashira, and Heck reactions, each offering a distinct pathway to introduce new functional groups. libretexts.orglibretexts.orguwindsor.ca
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.orgiglobaljournal.com This reaction is widely used to synthesize biaryls, styrenes, and polyolefins. iglobaljournal.com The general mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
In the context of this compound, the Suzuki reaction allows for the introduction of various aryl or vinyl groups at the 3-position. Research has demonstrated the successful coupling of this compound with different boronic acids under various conditions. For instance, the coupling with borono-norbornadienes has been achieved using Pd(PPh₃)₄ as a catalyst and NaOH as a base in a THF/water solvent system at 60 °C. beilstein-journals.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Borono-norbornadiene | Pd(PPh₃)₄ | NaOH | THF/H₂O | 60 | 32-67 | beilstein-journals.org |
This table is interactive. Click on the headers to sort the data.
Sonogashira Coupling:
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org The reaction is highly valued for the synthesis of arylalkynes and conjugated enynes. libretexts.org The catalytic cycle is thought to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. pearson.com
This compound serves as an effective substrate in Sonogashira couplings, enabling the direct attachment of an alkynyl group. This transformation is crucial for the synthesis of various compounds, including those with potential applications in materials science and pharmaceuticals. For example, the coupling of this compound with terminal alkynes can be achieved using a palladium catalyst like Pd(PPh₃)₄ and a copper(I) salt co-catalyst. libretexts.orgnih.gov
Table 2: Illustrative Sonogashira Coupling Reaction of an Iodo-benzonitrile Derivative
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 5-iodo-2-methylbenzonitrile | Propargyl alcohol | Pd(PPh₃)₄, CuI | t-BuOK | t-BuOH | 60 | 80 | nih.gov |
This table is interactive. Click on the headers to sort the data. Note: This example uses a structural isomer of the main compound but illustrates the general reactivity.
Heck Reaction:
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. uwindsor.canih.govnih.govdiva-portal.org This reaction is a powerful tool for the synthesis of substituted alkenes. uwindsor.ca The mechanism generally proceeds through oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. uwindsor.cadiva-portal.org
While specific examples detailing the Heck reaction of this compound are less commonly reported in readily available literature compared to Suzuki and Sonogashira reactions, its structure suggests it would be a suitable substrate. The reaction would allow for the introduction of a vinyl group at the site of the iodine atom. The optimization of Heck reaction conditions often involves screening various palladium catalysts, bases, and solvents to achieve high yields and stereoselectivity. researchgate.net
Table 3: General Conditions for Heck Reactions
| Aryl Halide Type | Alkene Type | Typical Catalyst | Typical Base | Typical Solvent | Temperature Range (°C) |
| Aryl Iodide | Styrenes, Acrylates | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, NMP | 80 - 140 |
This table is interactive and provides a general overview of Heck reaction conditions. Specific conditions for this compound would require experimental optimization.
Strategic Utility of 3 Iodo 4 Methylbenzonitrile in Advanced Organic Synthesis
Design and Synthesis of Complex Organic Molecules
3-Iodo-4-methylbenzonitrile is a highly valued precursor in the assembly of complex organic molecules, largely due to the reactivity of its aryl iodide group. Aryl iodides are among the most reactive substrates in a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern synthesis. mdpi.com These reactions, such as the Suzuki, Sonogashira, and Negishi couplings, allow for the precise formation of new carbon-carbon bonds, enabling chemists to connect different molecular fragments. mdpi.comacs.org The high efficiency and functional group tolerance of these methods make this compound an ideal starting point for constructing molecules with significant structural complexity. acs.org
A specific application demonstrating its utility is in nucleophilic aromatic substitution (SNAr) reactions. For instance, this compound can be coupled with pyridine (B92270) derivatives to generate complex 2,3-disubstituted pyridinium (B92312) salts. dicp.ac.cn This capacity for building intricate molecular frameworks makes it a key intermediate in medicinal chemistry programs aimed at developing novel therapeutic agents. acs.org
Building Block for Diverse Heterocyclic Systems
The molecular structure of this compound makes it an adept building block for a variety of heterocyclic compounds, which are core components of many pharmaceuticals and functional materials. apolloscientific.co.uk The nitrile group (C≡N) is a particularly versatile functional handle for constructing nitrogen-containing rings.
A prominent example is the synthesis of 1,2,4,5-tetrazines. The nitrile functionality of this compound can be converted into a tetrazine ring through established chemical procedures. google.com This transformation results in compounds such as 3-(3-Iodo-4-methylphenyl)-1,2,4,5-tetrazine, which retains the reactive iodo-substituent for subsequent chemical modifications. google.com These tetrazine derivatives are crucial in the field of bioorthogonal chemistry. google.comacs.org Furthermore, as previously noted, its role in SNAr reactions allows for the synthesis of substituted pyridinium heterocycles, further broadening its utility. dicp.ac.cn
Integration into Bioorthogonal Chemistry Applications
Bioorthogonal chemistry involves chemical reactions that can be performed inside living systems without interfering with native biochemical processes. medchem101.com Tetrazines derived from this compound are exemplary bioorthogonal reagents. google.com Their unique reactivity allows them to be used in highly specific "click chemistry" ligations, most notably the inverse-electron-demand Diels-Alder (IEDDA) reaction. researchgate.net This reaction has become a cornerstone of pretargeting strategies for in vivo imaging and therapy. google.comnih.gov
A significant application of this compound-derived intermediates is in the creation of radiolabeled probes for Positron Emission Tomography (PET), a powerful non-invasive imaging technique. nih.gov Fluorine-18 (¹⁸F) is often considered the "gold standard" radionuclide for clinical PET imaging due to its favorable decay properties. google.com
The synthesis pathway involves first converting this compound into an intermediate like 3-(3-Iodo-4-methylphenyl)-1,2,4,5-tetrazine. google.com This iodo-tetrazine can then serve as a precursor for radiolabeling. The aryl-iodide or a derivative thereof (like a stannane (B1208499) or boronic ester) can be substituted with ¹⁸F to produce an ¹⁸F-labeled tetrazine probe. google.com These novel ¹⁸F-tetrazine compounds are designed for use in pretargeted in vivo imaging, acting as small, labeled effector molecules that can be detected by PET scanners. google.com
Table 1: Properties of Fluorine-18 (¹⁸F) Radionuclide
| Property | Value/Description | Reference |
|---|---|---|
| Half-life | ~110 minutes | google.com |
| Decay Mode | 96.7% Positron Decay (β+) | google.com |
| Max. Positron Range in Water | 2.4 mm | google.com |
| Application | Gold standard for clinical PET imaging | google.com |
The tetrazines synthesized from this compound are exploited in a powerful type of click chemistry known as the inverse-electron-demand Diels-Alder (IEDDA) reaction. researchgate.net This reaction is exceptionally fast and selective, occurring between an electron-poor diene (the tetrazine) and an electron-rich dienophile, which is typically a strained alkene such as a trans-cyclooctene (B1233481) (TCO). google.comresearchgate.net
This chemistry is central to the "pretargeting" imaging strategy:
A targeting molecule, such as an antibody designed to bind to a specific biological target (e.g., a tumor cell), is chemically tagged with a TCO group and administered to the patient. This antibody conjugate is given time to accumulate at its target and clear from the bloodstream. google.comnih.gov
Subsequently, a small, ¹⁸F-labeled tetrazine molecule (derived from a precursor like this compound) is administered. This radiolabeled probe circulates through the body with fast kinetics. google.comnih.gov
Upon encountering the TCO-tagged antibody at the target site, the tetrazine undergoes a rapid IEDDA "click" reaction, covalently linking the ¹⁸F label to the target. This allows for highly sensitive and specific imaging of the target area via PET, with minimal background signal. google.comresearchgate.net
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 4-Cyano-2-iodotoluene |
| 3-(3-Iodo-4-methylphenyl)-1,2,4,5-tetrazine |
| ¹⁸F-Tetrazine |
| Trans-cyclooctene (TCO) |
| Pyridine |
Frontiers in Medicinal Chemistry and Biological Research with 3 Iodo 4 Methylbenzonitrile Derivatives
Design and Synthesis of Novel Pharmacologically Active Analogs
The strategic design of new drug candidates often relies on modifying a core chemical structure to enhance potency, selectivity, and pharmacokinetic properties. The 3-iodo-4-methylbenzonitrile framework is particularly amenable to such modifications. The presence of the iodine atom facilitates carbon-carbon bond-forming reactions, such as the Suzuki and Sonogashira couplings, which are cornerstones of modern medicinal chemistry. These reactions allow for the precise introduction of diverse molecular fragments.
A notable example is the synthesis of novel dual A2A/A2B adenosine (B11128) receptor (AR) antagonists. In one reported pathway, 3-bromo-2-methylbenzonitrile (B1292480) is first converted to a boronic ester intermediate. A subsequent Suzuki coupling with a chlorinated pyrimidine (B1678525) derivative yields a key intermediate, 3-(2-amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile. This molecule serves as a platform for building a series of complex triazole-pyrimidine-methylbenzonitrile compounds designed to block adenosine receptors, which are significant targets in cancer immunotherapy.
Another synthetic strategy involves the direct use of halogenated benzonitriles in coupling reactions. For instance, 2-fluoro-3-iodo-4-methylbenzonitrile (B2715700) has been used as a key intermediate in the synthesis of potent inhibitors of p38 mitogen-activated protein (MAP) kinase. epo.org The synthesis involves reacting the iodinated benzonitrile (B105546) with a partner molecule in a coupling reaction to build the core structure of the kinase inhibitor. epo.org These examples underscore how the specific placement of the iodo and methyl groups on the benzonitrile ring provides a reliable handle for chemists to construct complex and pharmacologically active molecules.
Structure-Activity Relationship (SAR) Investigations of Benzonitrile-Based Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. By systematically modifying a lead compound and observing the resulting changes in efficacy, researchers can develop more potent and selective drugs.
For derivatives of methylbenzonitrile, SAR investigations have been crucial in optimizing their function as receptor antagonists. In a study focused on developing dual A2A/A2B adenosine receptor antagonists, researchers synthesized a series of analogs and tested their ability to inhibit the receptor's activity, measured by the half-maximal inhibitory concentration (IC50). The data revealed that specific substitutions on the molecular scaffold dramatically influenced potency. For example, one of the most effective compounds, 7i , demonstrated high potency against both the A2A and A2B receptors.
Table 1: SAR Data for Select Dual A₂A/A₂B AR Antagonists
| Compound | A₂A AR IC₅₀ (nM) | A₂B AR IC₅₀ (nM) |
|---|---|---|
| 7f | 2.05 | 45.42 |
| 7i | 1.83 | 14.12 |
| AB928 (Reference) | 1.48 | 21.01 |
Data derived from studies on triazole-pyrimidine-methylbenzonitrile derivatives.
These findings highlight that subtle changes to the periphery of the core structure can lead to significant improvements in biological activity, guiding future design efforts.
Applications in Proteomics Research and Chemical Biology
Proteomics, the large-scale study of proteins, and chemical biology rely on molecular tools to probe, label, and inhibit protein function within complex biological systems. This compound serves as a valuable precursor for creating such tools. scbt.com Its utility is highlighted by its commercial availability as a biochemical for proteomics research and synthesis. scbt.comscbt.com
The key to its application lies in its reactive iodine atom. This "handle" can be used in cross-coupling reactions to attach the benzonitrile moiety to more complex molecules, including those designed as activity-based probes (ABPs). ABPs are chemical probes that covalently bind to active sites of specific proteins, allowing for their identification and functional characterization using mass spectrometry. nih.gov The nitrile group, being a common feature in many bioactive molecules, can help direct the probe to certain classes of proteins, while the iodine allows for its incorporation into the larger probe structure.
Furthermore, the iodo-group makes the compound suitable for the synthesis of radiolabeled ligands or fluorescent probes. By replacing the stable iodine-127 isotope with a radioactive one, such as iodine-125 (B85253) or iodine-123, researchers can create molecules for use in imaging techniques like PET or SPECT, or in binding assays to quantify protein targets. While specific, published examples of this compound being used directly as a chemical probe are not widespread, its role as a versatile synthetic intermediate for constructing these advanced research tools is well-established. scbt.comscbt.com
Modulators of Biological Targets (e.g., p38 Mitogen-Activated Kinase Inhibitors via Spiro[cycloalkyl-1,3'-indol]-2'(1'h)-one Derivatives)
The benzonitrile chemical motif is present in numerous inhibitors of critical biological targets. One such target is the p38 mitogen-activated protein (MAP) kinase, a key enzyme involved in inflammatory responses. jpionline.orgnih.gov Inhibition of p38 MAPK is a therapeutic strategy for a range of diseases, including rheumatoid arthritis, Crohn's disease, and COPD. epo.org
Research has shown that derivatives of this compound can be utilized to create potent p38 MAPK inhibitors. epo.org For example, a fluorinated version, 2-fluoro-3-iodo-4-methylbenzonitrile, was a starting material in the synthesis of 7-phenyl- scbt.comCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridin-3(2H)-one derivatives, which demonstrated strong inhibition of p38α with IC50 values below 100 nM. epo.org The synthesis leverages the reactivity of the iodo group to build the complex heterocyclic system required for potent kinase inhibition.
While the specific class of spiro[cycloalkyl-1,3'-indol]-2'(1'H)-one derivatives has been identified as a source of p38 MAPK inhibitors, the direct synthetic lineage from this compound to these spiro compounds is not explicitly detailed in the available literature. wipo.int However, the established use of iodinated benzonitriles in creating other classes of p38 inhibitors highlights the scaffold's importance in this area. The general principle involves using the benzonitrile derivative as a foundational piece onto which the larger, more complex inhibitor structure is assembled through sequential chemical reactions.
Advanced Computational and Theoretical Investigations of 3 Iodo 4 Methylbenzonitrile
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the intrinsic properties of a molecule. DFT methods, such as B3LYP, are often employed for their balance of computational cost and accuracy in predicting molecular geometries, electronic structures, and vibrational frequencies. For a molecule containing a heavy element like iodine, appropriate basis sets that include effective core potentials (ECPs), such as LANL2DZ, are often necessary to account for relativistic effects.
Electronic Structure Analysis: Molecular Orbitals (HOMO-LUMO) and Charge Distribution
The electronic structure provides deep insight into a molecule's reactivity and kinetic stability. The key components of this analysis are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing chemical reactivity and stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. For substituted benzonitriles, these energies are heavily influenced by the electronic nature of the substituents. The electron-withdrawing cyano group and the halogen atom, combined with the electron-donating methyl group, would create a complex electronic environment in 3-Iodo-4-methylbenzonitrile.
Charge distribution analysis, often visualized through maps or calculated using methods like Natural Bond Orbital (NBO) analysis, would reveal the partial atomic charges on each atom. This analysis would quantify the electron-withdrawing effects of the nitrile and iodo groups and the electron-donating effect of the methyl group, highlighting the most electron-rich and electron-poor sites in the molecule.
Electrostatic Potential and Halogen Bonding Interactions
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution from the perspective of an approaching reagent. It is invaluable for predicting sites for nucleophilic and electrophilic attack.
A key feature of covalently bonded iodine is the phenomenon of the "σ-hole". uni-bonn.de This is a region of positive electrostatic potential (V_s,max) located on the outermost portion of the iodine atom, directly opposite the C–I covalent bond. uni-bonn.destanford.edu This positive region arises from the anisotropic distribution of electron density around the halogen atom and is responsible for the ability of iodine to act as a Lewis acid, forming non-covalent interactions known as halogen bonds. stanford.edugoogle.comchemrxiv.org Computational studies would calculate the value of V_s,max for this compound, providing a quantitative measure of its potential to act as a halogen bond donor. The strength of this interaction is crucial in crystal engineering and supramolecular chemistry.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms, mapping potential energy surfaces, and identifying transition states. For this compound, which is used as a reactant in syntheses like S_NAr coupling and the formation of organozinc reagents, DFT calculations could be used to:
Model the reaction pathways. osti.gov
Calculate the activation energies for each step.
Determine the geometries of transition states and intermediates.
Assess the thermodynamic stability of reactants, intermediates, and products.
Such studies provide a microscopic view of the reaction, explaining observed regioselectivity and reactivity, and can guide the optimization of reaction conditions. osti.govuni-muenchen.de
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While this compound is a relatively rigid molecule, Molecular Dynamics (MD) simulations could provide insight into its behavior in condensed phases. MD simulations model the movement of atoms and molecules over time, offering a picture of dynamic processes.
For this compound, MD simulations could be used to study:
Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar nitrile group and the halogen-bonding iodine atom.
Intermolecular Interactions: In a simulation of the pure liquid, MD can reveal preferential packing arrangements, such as antiparallel dipole-dipole stacking, which is common for benzonitrile (B105546). osti.gov
Transport Properties: Properties like diffusion coefficients and rotational correlation times can be calculated, providing a link between molecular structure and macroscopic behavior.
Prediction and Interpretation of Spectroscopic Data (NMR, IR, Raman, UV-Vis)
Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict ¹H and ¹³C chemical shifts. By comparing these calculated values with experimental spectra, one can confirm the structure of the molecule and the assignment of peaks.
IR and Raman Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule. These calculated frequencies, often scaled by an empirical factor to better match experimental data, are used to assign the observed bands in IR and Raman spectra to specific vibrational modes (e.g., C≡N stretch, C–I stretch, aromatic C–H bends).
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This analysis identifies the nature of the electronic transitions, such as π → π* transitions within the aromatic system.
A table of predicted versus experimental spectroscopic data would be a standard output of such a study.
Sophisticated Spectroscopic Characterization and Analytical Methodologies for 3 Iodo 4 Methylbenzonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
The analysis of the one-dimensional ¹H and ¹³C NMR spectra allows for the fundamental characterization of the 3-Iodo-4-methylbenzonitrile structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the aromatic region of the spectrum is of particular interest. Based on its substitution pattern, three distinct signals are expected for the aromatic protons, in addition to a singlet for the methyl group protons. A doctoral thesis from the University of Bonn provides partial ¹H NMR data for a reaction product derived from this compound, which helps in understanding the expected chemical shifts. uni-bonn.de The protons on the benzene (B151609) ring exhibit splitting patterns (e.g., doublets, doublet of doublets) due to spin-spin coupling with adjacent protons. The methyl group, being isolated from other protons by the quaternary carbon of the aromatic ring, typically appears as a sharp singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals are anticipated: six for the aromatic carbons (including the two quaternary carbons attached to the iodo and cyano groups), one for the methyl carbon, and one for the nitrile carbon. The chemical shifts are influenced by the electron-withdrawing or -donating nature of the substituents. The carbon atom bonded to the iodine (C-I) is expected to be shifted to a higher field (lower ppm value) compared to an unsubstituted carbon due to the heavy atom effect, while the carbon of the nitrile group (C≡N) appears in the characteristic downfield region for cyano groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aromatic-H | ¹H NMR | 7.0 - 8.0 | d, dd |
| Methyl (-CH₃) | ¹H NMR | 2.3 - 2.6 | s |
| Aromatic-C | ¹³C NMR | 125 - 145 | - |
| C-I | ¹³C NMR | 90 - 100 | - |
| C-CN | ¹³C NMR | 110 - 115 | - |
| -C≡N | ¹³C NMR | 117 - 120 | - |
| -CH₃ | ¹³C NMR | 20 - 25 | - |
| Note: These are predicted ranges. Actual values may vary based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, and 'dd' denotes doublet of doublets. |
To unambiguously assign the signals from 1D NMR and confirm the connectivity of the molecular framework, advanced two-dimensional (2D) NMR experiments are utilized.
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds. googleapis.com For this compound, COSY would show correlations between adjacent protons on the aromatic ring, helping to confirm their relative positions. googleapis.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. googleapis.com It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum. Each aromatic C-H group and the methyl group would produce a cross-peak in the HSQC spectrum, linking the specific ¹H signal to its corresponding ¹³C signal. googleapis.comgoogleapis.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). googleapis.com HMBC is crucial for identifying quaternary (non-protonated) carbons. For instance, the methyl protons would show correlations to the C4, C3, and C5 carbons of the aromatic ring, while the aromatic protons would show correlations to the nitrile carbon and the iodine-substituted carbon, thus confirming the entire substitution pattern. googleapis.com
1H NMR and 13C NMR for Proton and Carbon Framework Analysis
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool that provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of the compound. For this compound (C₈H₆IN), the calculated monoisotopic mass is 242.95450 Da. HRMS analysis, often using techniques like electrospray ionization (ESI), would be expected to yield a measured m/z value that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming the molecular formula. uni-bonn.de
In addition to precise mass determination, mass spectrometry provides information on the molecule's fragmentation pattern. Under ionization, the molecule breaks apart into smaller, characteristic fragment ions. The analysis of these fragments helps to corroborate the proposed structure. For this compound, expected fragmentation pathways could include the loss of the iodine atom, the cyano group, or a methyl radical, leading to specific fragment ions that can be detected and analyzed.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₈H₆IN | - |
| Molecular Weight | 243.04 g/mol | - |
| Monoisotopic Mass (Exact) | 242.95450 Da | uni-bonn.de |
| Primary Ionization Method | Electrospray Ionization (ESI) | uni-bonn.de |
| Expected Primary Ion (M+H)⁺ | m/z 243.96228 | - |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of laser light (Raman) occurs at specific frequencies corresponding to the vibrations of chemical bonds (stretching, bending, etc.), providing a molecular fingerprint.
For this compound, key functional groups give rise to characteristic signals:
Nitrile (C≡N) Stretch: This is one of the most diagnostic peaks, expected to appear as a sharp, medium-intensity band in the IR spectrum around 2220-2240 cm⁻¹. This vibration is also typically Raman active.
Aromatic C-H Stretch: Signals for the stretching of C-H bonds on the aromatic ring appear above 3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl group are expected just below 3000 cm⁻¹.
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically produce a series of peaks in the 1450-1600 cm⁻¹ region.
C-I Stretch: The carbon-iodine bond stretch is expected at lower frequencies, typically in the range of 500-600 cm⁻¹, in the far-infrared region.
The combination of IR and Raman spectroscopy provides a more complete vibrational analysis because some vibrational modes that are weak or inactive in IR may be strong in Raman, and vice versa.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group / Bond | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
| -C≡N | Stretching | IR, Raman | 2220 - 2240 |
| Aromatic C-H | Stretching | IR, Raman | 3000 - 3100 |
| -CH₃ | Stretching | IR, Raman | 2850 - 2960 |
| Aromatic C=C | Ring Stretching | IR, Raman | 1450 - 1600 |
| Aromatic C-H | Out-of-Plane Bending | IR | 750 - 900 |
| C-I | Stretching | IR, Raman | 500 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to an excited state. The technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and other conjugated systems.
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* electronic transitions within the substituted benzene ring. The presence of the iodo, methyl, and nitrile substituents will influence the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands compared to unsubstituted benzene. The spectrum provides qualitative information about the electronic structure and can be used quantitatively to determine the concentration of the compound in a solution using the Beer-Lambert law.
X-ray Diffraction for Crystalline Structure Elucidation
For compounds that can be obtained in a solid, crystalline form, single-crystal X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in space. This technique involves passing X-rays through a single crystal of the material. The X-rays are diffracted by the electron clouds of the atoms in a specific pattern, which depends on the crystal's internal structure.
If a suitable crystal of this compound were analyzed, XRD would provide definitive data on:
Bond lengths and angles: Precise measurements of all interatomic distances and angles.
Crystal system and space group: The fundamental symmetry properties of the crystal lattice.
Unit cell dimensions: The size and shape of the repeating unit that forms the crystal.
Intermolecular interactions: Details on how molecules pack together in the solid state, including any potential halogen bonding or π-stacking interactions.
Currently, a search of crystallographic databases does not indicate that the single-crystal structure of this compound has been deposited. Should such an analysis be performed, it would offer the ultimate confirmation of the compound's structure in the solid state.
Future Research Directions and Emerging Paradigms for 3 Iodo 4 Methylbenzonitrile
Development of Asymmetric Synthetic Routes
The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While 3-Iodo-4-methylbenzonitrile itself is not chiral, its use as a precursor in the synthesis of complex, biologically active molecules necessitates the development of asymmetric synthetic routes.
Recent research has highlighted the utility of this compound in constructing intricate molecular architectures. For instance, it has been employed as a starting material in the synthesis of an 11β-HSD-1 inhibitor. nih.gov The synthetic strategy involved an SNAr coupling reaction between this compound and a fluoropyridine derivative, although this initial step yielded only modest results. nih.gov A more successful approach utilized the related 3-bromo-4-methylbenzonitrile (B1282943) in a multi-step synthesis that featured an intramolecular direct C–H arylation and a crucial asymmetric hydrogenation step to establish the desired stereochemistry. nih.gov This work underscores the importance of developing efficient enantioselective methods that can incorporate the this compound scaffold into complex chiral molecules.
Future research in this area will likely focus on:
Catalytic Asymmetric Transformations: Designing novel chiral catalysts, such as transition metal complexes with chiral ligands, to directly induce asymmetry in reactions involving this compound or its derivatives. This could involve asymmetric cross-coupling reactions or enantioselective additions to the nitrile group.
Organocatalysis: Exploring the use of small organic molecules as catalysts for the asymmetric functionalization of this compound. core.ac.uk Organocatalysis offers a metal-free and often more sustainable alternative to traditional transition metal catalysis. core.ac.uk
Biocatalysis: Employing enzymes to perform highly selective and efficient transformations on this compound and its derivatives, taking advantage of the inherent chirality of biological systems.
Exploration in Advanced Materials Science (e.g., Functional Polymers, Optoelectronic Materials)
The unique electronic and structural properties of this compound make it an attractive building block for the creation of advanced materials. The presence of the iodo-, methyl-, and nitrile groups offers multiple points for functionalization and polymerization.
The field of materials science is constantly seeking novel organic compounds for applications in electronics and photonics. While direct research on this compound in this context is still emerging, related benzonitrile (B105546) derivatives have shown promise. For example, some thiazole (B1198619) derivatives, which can be synthesized from precursors with nitrile functionalities, exhibit aggregation-induced emission (AIE) characteristics, making them promising for bioimaging applications. acs.org
Future research directions in materials science for this compound could include:
Functional Polymers: Incorporating the this compound moiety into polymer backbones or as pendant groups to create materials with tailored properties. The iodo-group can serve as a handle for post-polymerization modification, allowing for the introduction of various functional groups.
Optoelectronic Materials: Investigating the potential of this compound derivatives in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. ambeed.com The interplay between the electron-withdrawing nitrile group and the polarizable iodine atom could lead to interesting photophysical properties.
Liquid Crystals: Exploring the synthesis of liquid crystalline materials based on the rigid, anisotropic structure of this compound. The introduction of long alkyl chains or other mesogenic groups could induce liquid crystalline phases with potential applications in display technologies.
Targeted Drug Delivery and Theranostic Applications
The concept of "theranostics" – the integration of therapeutic and diagnostic capabilities into a single agent – represents a paradigm shift in medicine. The iodine atom in this compound makes it a particularly interesting candidate for such applications, as iodine is a well-established contrast agent in computed tomography (CT) imaging. wikipedia.org
The principle of targeted drug delivery aims to concentrate a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing off-target side effects. nih.gov This can be achieved by conjugating a drug to a targeting moiety, such as an antibody or a small molecule that binds to a specific receptor. publichealthtoxicology.com
Future research in this domain will likely focus on:
Iodinated Nanoparticles for CT Imaging: Developing nanoparticles that incorporate derivatives of this compound. These nanoparticles could serve as contrast agents for CT imaging, allowing for the visualization of tumors or other disease sites. thno.orgnih.gov
Multifunctional Theranostic Platforms: Designing and synthesizing complex molecules or nanoparticles that combine the imaging properties of the iodinated benzonitrile core with a therapeutic payload. This could involve attaching a cytotoxic drug or a photosensitizer for photodynamic therapy.
Targeting Ligand Conjugation: Functionalizing this compound with ligands that specifically bind to receptors overexpressed on cancer cells or other pathological tissues. This would enable the targeted delivery of the theranostic agent, improving its diagnostic and therapeutic precision. mdpi.com For instance, quinoline (B57606) derivatives have been investigated as potent ligands for the asialoglycoprotein receptor (ASGPR), which is highly expressed on liver cells, offering a potential strategy for liver-targeted drug delivery. publichealthtoxicology.com
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing the way new molecules and materials are discovered and synthesized. nih.govacs.orgresearchgate.net These computational tools can analyze vast datasets of chemical reactions and properties to predict the outcomes of new experiments, design novel synthetic routes, and identify promising drug candidates.
For a molecule like this compound, AI and ML can be applied in several ways:
Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives. acs.org These programs learn from the vast body of published chemical reactions to suggest disconnections and precursor molecules, aiding chemists in their synthetic design. acs.org
Reaction Optimization: ML models can be trained to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for a given transformation involving this compound. This can significantly reduce the time and resources required for experimental optimization.
Property Prediction: Computational models can be used to predict the physical, chemical, and biological properties of new derivatives of this compound before they are synthesized. nih.gov This allows researchers to prioritize the synthesis of compounds with the most promising characteristics for a particular application.
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with a set of constraints, such as the need for an iodine atom for imaging and a specific pharmacophore for biological activity, it is possible to generate novel theranostic agents based on the this compound scaffold.
The integration of AI and ML with automated synthesis platforms has the potential to create a closed-loop system for chemical discovery, where new molecules are designed, synthesized, and tested in a fully autonomous fashion.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Iodo-4-methylbenzonitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of this compound typically involves directed iodination of 4-methylbenzonitrile. A plausible route includes electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled acidic conditions. Optimization may involve adjusting stoichiometry (e.g., 1.2–1.5 eq. iodinating agent) and temperature (0–25°C). For example, analogous iodinations of methyl-substituted aromatics show that electron-withdrawing groups (e.g., nitrile) direct iodination to the meta position . Yield improvements can be achieved via inert atmosphere (N₂/Ar) and catalysts like H₂SO₄ or BF₃ .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., methyl at C4, iodine at C3) and confirm aromatic ring integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₈H₆IN, theoretical MW: 259.95 g/mol) .
- Infrared (IR) Spectroscopy : Peaks near 2220 cm⁻¹ confirm the nitrile group, while iodine presence is inferred via isotopic patterns .
- HPLC/GC : Quantify purity (>95% by area normalization) and detect byproducts like dehalogenated derivatives .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, wash immediately with soap/water. For eye exposure, rinse for 15 minutes and seek medical attention .
- Waste Disposal : Collect iodinated waste separately for halogen-specific treatment to prevent environmental contamination .
Advanced Research Questions
Q. How can contradictions in reported reactivity of the iodo group during cross-coupling reactions be resolved?
- Methodological Answer : Discrepancies in Suzuki-Miyaura or Ullmann coupling efficiency may arise from competing side reactions (e.g., protodeiodination). Strategies include:
- Catalyst Screening : Test Pd(PPh₃)₄, XPhos Pd G3, or NiCl₂(dppe) to identify optimal systems .
- Additive Optimization : Use silver salts (Ag₂O) to stabilize intermediates or suppress dehalogenation .
- Kinetic Studies : Monitor reaction progress via TLC/GC-MS to detect intermediates and adjust reaction times .
Q. What strategies mitigate competing side reactions during functionalization of the methyl group in this compound?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the nitrile group (e.g., convert to amide) to direct methyl group oxidation or halogenation .
- Radical Initiators : Use AIBN or light to selectively target methyl C–H bonds for functionalization (e.g., bromination) .
- Computational Modeling : DFT calculations predict regioselectivity and transition states to guide experimental design .
Q. How can computational chemistry predict regioselectivity in electrophilic substitutions on this compound?
- Methodological Answer :
- Electron Density Maps : Visualize aromatic ring electron density to identify reactive sites. The nitrile group deactivates the ring, while iodine exerts a weaker ortho-directing effect .
- Hammett Constants : Quantify substituent effects (σₘ for CN: +0.56; σₚ for I: -0.15) to predict electrophile attack positions .
- Reaction Pathway Simulations : Use software like Gaussian or ORCA to model transition states and activation energies for nitration, sulfonation, or Friedel-Crafts reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
